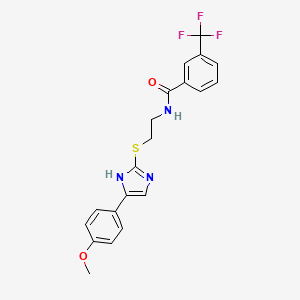

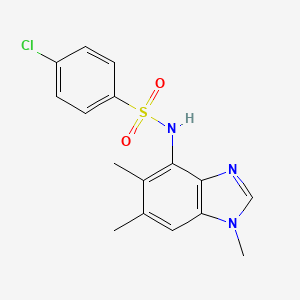

![molecular formula C23H19F3N2O3 B2574492 benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate CAS No. 860610-05-5](/img/structure/B2574492.png)

benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate is a chemical compound . It is used in the pharmaceutical industry . It is also used in the synthesis of 1- (Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .

Synthesis Analysis

The synthesis of benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate involves several steps . The 4- (Trifluoromethyl)benzylamine has been used in the synthesis of 3- [ (2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .Molecular Structure Analysis

The molecular structure of benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate can be analyzed using various techniques . The molecular formula of this compound is C23H19F3N2O3 .Chemical Reactions Analysis

Benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate can undergo various chemical reactions . For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilised carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate include its melting point, boiling point, and density . More detailed information about these properties can be found on chemical databases .Aplicaciones Científicas De Investigación

Catalytic Reduction and Synthesis Applications

The selective catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using CO highlights the importance of carbamates in industrial applications. This process has gained attention for its potential in the synthesis of various organic compounds, showcasing the versatility of carbamates in organic synthesis and industrial chemistry (Tafesh & Weiguny, 1996).

Carbon Dioxide Utilization

The chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds demonstrates the role of carbamate chemistry in environmental sustainability. This approach provides a novel pathway for utilizing CO2, a greenhouse gas, to produce value-added chemicals, highlighting the significance of carbamates in green chemistry applications (Vessally et al., 2017).

Non-Phosgene Synthesis

The review on non-phosgene synthesis of N-substituted carbamates presents an overview of the advancements in producing carbamates without the use of phosgene, a toxic and hazardous chemical. This research underscores the industrial and environmental importance of developing safer, greener methodologies for carbamate synthesis (Jianpen, 2014).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, related to the carbamate chemical family, have found applications in supramolecular chemistry due to their ability to self-assemble into nanometer-sized structures. These applications range from nanotechnology to polymer processing and biomedical applications, showcasing the multifunctional nature of carbamate derivatives in advanced materials science (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Catalysis

The advancements in transition-metal catalyzed hydroxycarbonylation reactions in aqueous-organic two-phase systems reveal the importance of carbamate intermediates in catalytic processes. These findings contribute to the field of catalysis, offering insights into the synthesis of complex organic compounds and enhancing reaction efficiencies (Bertoux et al., 1999).

Propiedades

IUPAC Name |

benzyl N-[[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N2O3/c24-23(25,26)19-7-4-8-20(13-19)28-21(29)18-11-9-16(10-12-18)14-27-22(30)31-15-17-5-2-1-3-6-17/h1-13H,14-15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAILYWQPLINAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

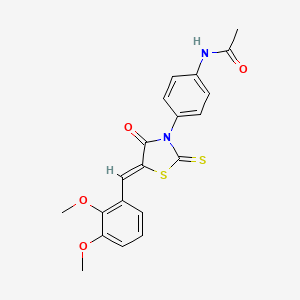

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2574410.png)

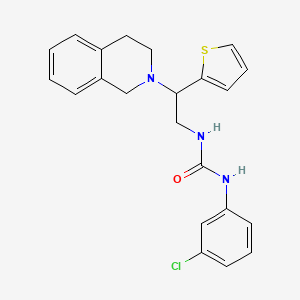

![4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2574412.png)

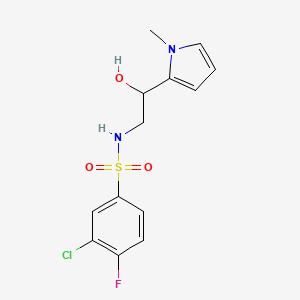

![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2574417.png)

![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2574421.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2574428.png)

![4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2574430.png)